molecular formula C7H7IO2 B13024277 3-Iodo-2-methoxyphenol

3-Iodo-2-methoxyphenol

Cat. No.: B13024277
M. Wt: 250.03 g/mol
InChI Key: VKYDQVOUEGVYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-2-methoxyphenol is an organic compound with the molecular formula C7H7IO2 It is characterized by the presence of an iodine atom, a methoxy group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodo-2-methoxyphenol can be synthesized through several methods. One common approach involves the iodination of 2-methoxyphenol (guaiacol). This reaction typically uses iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under acidic conditions. The reaction proceeds as follows:

C7H8O2+I2+H2O2C7H7IO2+H2O\text{C}_7\text{H}_8\text{O}_2 + \text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_7\text{H}_7\text{IO}_2 + \text{H}_2\text{O} C7​H8​O2​+I2​+H2​O2​→C7​H7​IO2​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing bulk reagents and automated processes.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-methoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

    Reduction: Reducing agents (e.g., NaBH4), solvents (e.g., methanol, ethanol).

Major Products

    Substitution: Formation of substituted phenols.

    Oxidation: Formation of 3-iodo-2-methoxybenzaldehyde or 3-iodo-2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxyphenol.

Scientific Research Applications

3-Iodo-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of iodine-containing compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism by which 3-iodo-2-methoxyphenol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance the compound’s reactivity and binding affinity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-3-methoxyphenol: Similar structure but with different positional isomerism.

    3-Bromo-2-methoxyphenol: Bromine atom instead of iodine.

    3-Iodo-4-methoxyphenol: Methoxy group at a different position.

Uniqueness

3-Iodo-2-methoxyphenol is unique due to the specific positioning of the iodine and methoxy groups, which can influence its reactivity and interaction with other molecules. The iodine atom provides distinct chemical properties, such as increased molecular weight and potential for halogen bonding, which can be advantageous in various applications.

Properties

Molecular Formula

C7H7IO2

Molecular Weight

250.03 g/mol

IUPAC Name

3-iodo-2-methoxyphenol

InChI

InChI=1S/C7H7IO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3

InChI Key

VKYDQVOUEGVYNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.